molecular formula C5H5NO3S2 B031122 3-Thiazolidineacetic acid, 4-oxo-2-thioxo- CAS No. 5718-83-2

3-Thiazolidineacetic acid, 4-oxo-2-thioxo-

Cat. No. B031122
M. Wt: 191.2 g/mol
InChI Key: JGRMXPSUZIYDRR-UHFFFAOYSA-N
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Patent
US06610791B2

Procedure details

Glycine (19 g) and sodium hydroxide (20 g) were dissolved in water (50 g), and the resultant solution was cooled to 10° C. Carbon disulfide (19 g) was added dropwise to the solution over 30 minutes with stirring, and then the mixture was allowed to react at 20° C. for three days. Subsequently, a solution of sodium chloroacetate (29 g) in water (60 g) was added dropwise to the reaction mixture over 15 minutes, and the resultant mixture was allowed to react at room temperature for 24 hours. Concentrated hydrochloric acid (90 g) and water (32 g) were added to the reaction mixture, and the resultant mixture was allowed to react at 80° C. for five hours. After completion of reaction, precipitated target crystals were separated through filtration, washed with cold water, and dried to 50° C. for one day, to thereby yield 24 g of the crystals. The purity of the product, as obtained through liquid chromatography, was 98%.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
29 g
Type
reactant
Reaction Step Three
Name
Quantity
60 g
Type
solvent
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
90 g
Type
reactant
Reaction Step Five
Name
Quantity
32 g
Type
solvent
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
19 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].Cl[CH2:9][C:10]([O-:12])=O.[Na+].Cl.[C:15](=[S:17])=[S:16]>O>[S:17]1[CH2:9][C:10](=[O:12])[N:1]([CH2:2][C:3]([OH:5])=[O:4])[C:15]1=[S:16] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
19 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
29 g
Type
reactant
Smiles
ClCC(=O)[O-].[Na+]
Name
Quantity
60 g
Type
solvent
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
90 g
Type
reactant
Smiles
Cl
Name
Quantity
32 g
Type
solvent
Smiles
O
Step Six
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
19 g
Type
reactant
Smiles
C(=S)=S

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 20° C. for three days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
to react at room temperature for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
to react at 80° C. for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction
CUSTOM
Type
CUSTOM
Details
precipitated target crystals
CUSTOM
Type
CUSTOM
Details
were separated through filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried to 50° C. for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
The purity of the product, as obtained through liquid chromatography

Outcomes

Product
Name
Type
Smiles
S1C(=S)N(C(=O)C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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